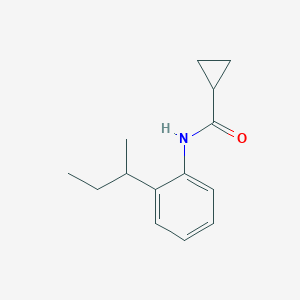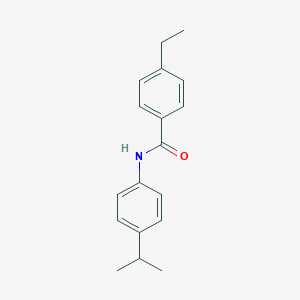
N-(2-phenoxyphenyl)-3,3-diphenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenoxyphenyl)-3,3-diphenylpropanamide, commonly known as DPN, is a synthetic chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. DPN belongs to the class of selective estrogen receptor modulators (SERMs) and is known for its high affinity towards the estrogen receptor beta (ERβ).
作用機序
DPN binds to the ERβ receptor and induces a conformational change that allows it to interact with coactivator proteins and initiate gene transcription. The downstream effects of ERβ activation are complex and depend on the tissue and cell type. However, some of the known effects of DPN activation of ERβ include anti-inflammatory effects, neuroprotective effects, and anti-tumor effects.
Biochemical and Physiological Effects:
DPN has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DPN can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, DPN has been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress. In vivo studies have also demonstrated that DPN can inhibit the growth of breast cancer cells and reduce the incidence of mammary tumors in animal models.
実験室実験の利点と制限
One of the main advantages of using DPN in lab experiments is its selectivity towards ERβ. This allows researchers to study the specific effects of ERβ activation without the confounding effects of ERα activation. However, one of the limitations of using DPN is its low solubility in water, which can make it difficult to administer in vivo. Additionally, DPN has a relatively short half-life, which can make it challenging to maintain consistent levels of DPN in the bloodstream.
将来の方向性
There are several future directions for research involving DPN. One area of interest is the potential role of DPN in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, there is growing interest in the potential use of DPN as a therapeutic agent for breast cancer. Further research is also needed to understand the long-term effects of DPN on bone metabolism and cardiovascular health.
Conclusion:
DPN is a synthetic compound that has been widely used in scientific research for its unique properties as an ERβ agonist. DPN has a high affinity towards ERβ and can selectively activate this receptor without affecting ERα. DPN has a variety of biochemical and physiological effects, including anti-inflammatory effects, neuroprotective effects, and anti-tumor effects. While there are some limitations to using DPN in lab experiments, it remains an important tool for studying the specific effects of ERβ activation. Future research involving DPN has the potential to lead to new treatments for a variety of diseases.
合成法
DPN can be synthesized through a multistep process starting from commercially available starting materials. The synthesis typically involves the reaction of 2-phenoxybenzaldehyde with acetophenone in the presence of a base to form 1-(2-phenoxyphenyl)-1-phenylpropan-1-one. This intermediate is then reduced using sodium borohydride to form DPN.
科学的研究の応用
DPN has been widely used in scientific research for its unique properties as an ERβ agonist. ERβ is a nuclear receptor that plays a critical role in regulating various physiological processes such as bone metabolism, cardiovascular health, and immune function. DPN has been shown to have a high affinity towards ERβ and can selectively activate this receptor without affecting the estrogen receptor alpha (ERα). This selectivity makes DPN an attractive tool for studying the specific effects of ERβ activation.
特性
分子式 |
C27H23NO2 |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
N-(2-phenoxyphenyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C27H23NO2/c29-27(20-24(21-12-4-1-5-13-21)22-14-6-2-7-15-22)28-25-18-10-11-19-26(25)30-23-16-8-3-9-17-23/h1-19,24H,20H2,(H,28,29) |
InChIキー |
YMPGQUNVRAYBRO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



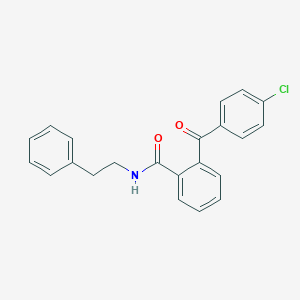
![4-chloro-3-[(cyclopropylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B290422.png)


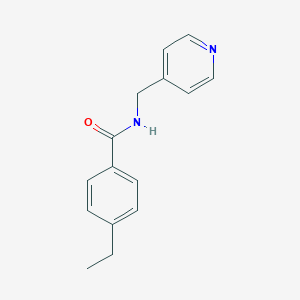
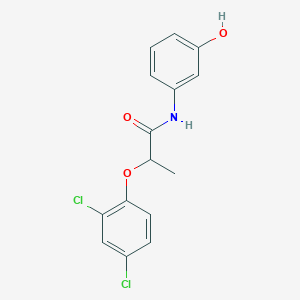
![2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B290429.png)

![N-[4-(diethylamino)phenyl]-4-ethylbenzamide](/img/structure/B290432.png)
![2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B290434.png)
